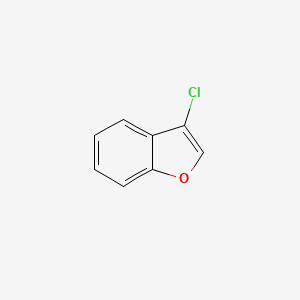

3-Chlorobenzofuran

Description

Properties

IUPAC Name |

3-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCFHQUPWIYIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493877 | |

| Record name | 3-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63361-59-1 | |

| Record name | 3-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chlorobenzofuran from o-Iodophenol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-chlorobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis originates from the readily accessible starting material, o-iodophenol, and proceeds via a tandem Sonogashira coupling and intramolecular cyclization strategy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety considerations. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the methodology.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are privileged heterocyclic motifs found in a plethora of natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as key building blocks in drug discovery programs. The introduction of a chlorine atom at the 3-position of the benzofuran ring can significantly modulate the molecule's electronic properties and metabolic stability, making this compound a particularly attractive target for further functionalization and library synthesis. This guide details a strategic and efficient approach to its synthesis from o-iodophenol.

Synthetic Strategy: A Tandem Sonogashira Coupling and Intramolecular Cyclization Approach

The core of this synthetic strategy lies in a two-step, one-pot sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach is favored for its atom economy and operational simplicity.

The Foundational Reaction: Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It typically employs a palladium catalyst and a copper(I) co-catalyst. In our proposed synthesis, o-iodophenol serves as the aryl halide, and a suitable chloroalkyne equivalent is the coupling partner. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes o-iodophenol an excellent substrate for this transformation, often allowing for milder reaction conditions.[1]

The Key Transformation: Intramolecular Cyclization

Following the successful Sonogashira coupling, the resulting 2-(chloroethynyl)phenol intermediate is primed for intramolecular cyclization. The phenolic hydroxyl group acts as an internal nucleophile, attacking the alkyne to form the benzofuran ring. This cyclization is often facilitated by the reaction conditions of the preceding Sonogashira coupling, allowing for a seamless one-pot procedure.

Reaction Mechanism and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The proposed pathway involves two key catalytic cycles.

Diagram 1: Proposed Catalytic Cycles for the Synthesis of this compound

Caption: Catalytic cycles for the synthesis of this compound.

The Sonogashira Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of o-iodophenol to form a Pd(II) intermediate.

-

Transmetalation: Concurrently, the terminal alkyne (chloroacetylene or a surrogate) is deprotonated by a base and reacts with the Cu(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the chloroalkynyl group to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 2-(chloroethynyl)phenol intermediate and regenerate the Pd(0) catalyst.

Intramolecular Cyclization:

The base present in the reaction mixture deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity. The resulting phenoxide then attacks the internal carbon of the alkyne in a 5-endo-dig cyclization, leading to the formation of the this compound ring.

Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Researchers should optimize conditions based on their specific equipment and reagent purity.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| o-Iodophenol | Starting Material |

| 1-Chloro-2-trimethylsilylacetylene | Chloroalkyne Source |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium Catalyst Precursor |

| Triphenylphosphine (PPh₃) | Ligand |

| Copper(I) iodide (CuI) | Co-catalyst |

| Triethylamine (Et₃N) | Base and Solvent |

| Tetrahydrofuran (THF), anhydrous | Solvent |

| Tetrabutylammonium fluoride (TBAF) | Desilylation Agent |

| Standard Schlenk line and glassware | For inert atmosphere reactions |

| Magnetic stirrer and hotplate | For reaction setup |

| TLC plates and developing chamber | For reaction monitoring |

| Column chromatography setup | For purification |

Step-by-Step Procedure

Diagram 2: Experimental Workflow for this compound Synthesis

Caption: A streamlined workflow for the synthesis of this compound.

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Alkyne Addition: Add 1-chloro-2-trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

In-situ Desilylation and Cyclization: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) and stir for an additional 1-2 hours to effect both desilylation and promote the final cyclization.

-

Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Safety and Handling Precautions

5.1. Reagent-Specific Hazards:

-

o-Iodophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium and Copper Catalysts: Heavy metal compounds. Avoid inhalation of dust.

-

1-Chloro-2-trimethylsilylacetylene: Corrosive and flammable. Handle in a well-ventilated fume hood.[4]

-

Triethylamine: Flammable and corrosive with a strong odor. Use in a fume hood.

-

Tetrabutylammonium fluoride (TBAF): Corrosive. Avoid contact with skin and eyes.

5.2. General Laboratory Safety:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from o-iodophenol via a tandem Sonogashira coupling and intramolecular cyclization represents an efficient and modular approach to this important heterocyclic scaffold. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol and safety guidelines, researchers can reliably access this valuable compound for further applications in drug discovery and materials science.

References

3-chlorobenzofuran chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chlorobenzofuran

Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[3] This guide focuses on a specific, synthetically valuable derivative: this compound. The introduction of a chlorine atom at the 3-position significantly influences the molecule's electronic properties and reactivity, creating a versatile building block for drug discovery and organic synthesis. This document provides a comprehensive overview of the physicochemical properties, key synthetic methodologies, and characteristic reactivity of the this compound core, intended for researchers, medicinal chemists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The this compound core is an aromatic heterocyclic compound. The physical properties of the parent this compound are not extensively documented in readily available databases, but data for its derivatives are well-reported in synthetic literature.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO | [4][5] |

| Molecular Weight | 152.58 g/mol | [4] |

| CAS Number | 63361-59-1 | [5] |

| IUPAC Name | This compound | [5] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification of this compound and its derivatives. The following provides an overview of expected spectral features based on data from synthesized analogues.[1][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the benzene ring will exhibit coupling patterns (e.g., multiplets, doublets) dependent on their substitution. For a 2-substituted derivative, the proton at the C4 position often appears as a multiplet around δ 7.5-7.6 ppm.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight carbon atoms. Key signals include those for the chlorinated carbon (C3) and the oxygen-bearing carbon (C7a), which are influenced by the electronegativity of the adjacent heteroatoms. In one derivative, the C3 signal appeared at δ 111.7 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key stretches for this compound derivatives include C-Cl stretching, typically observed around 750 cm⁻¹, and C=C aromatic stretching near 1600 cm⁻¹.[1] If carbonyl groups are present, such as in this compound-2-carbaldehyde, a strong C=O stretch will be visible around 1680 cm⁻¹.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M and M+2 peaks is approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several strategic approaches. These methods often involve cyclization reactions where the chlorine atom is introduced either before or during the formation of the furan ring.

Vilsmeier-Haack Approach for 2-Formyl Derivatives

A common and versatile entry point to functionalized 3-chlorobenzofurans is the synthesis of this compound-2-carbaldehyde. This is achieved via a Vilsmeier-Haack reaction, which involves formylation and cyclization.[1][7]

Experimental Protocol: Synthesis of this compound-2-carbaldehyde[1]

-

Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0-5 °C.[1][7]

-

Initial Reaction: A solution of 2-(2-carboxyphenoxy)acetic acid in DMF is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C with constant stirring.

-

Heating: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gradually heated to 90 °C. The reaction is maintained at this temperature for approximately 6 hours.

-

Work-up: Upon completion (monitored by TLC), the mixture is cooled and poured onto crushed ice with vigorous stirring.

-

Isolation: The resulting solid precipitate is collected by filtration, washed extensively with water, and recrystallized from ethanol to yield the pure product.

Causality Insight: The Vilsmeier reagent acts as both the formylating agent and the dehydrating agent required for the cyclization. The reaction proceeds through the formation of a chloro-iminium species which facilitates the ring closure and subsequent chlorination at the 3-position.

TMSCl-Mediated Annulation for 2-Substituted Derivatives

A modern and efficient method for synthesizing 2-substituted 3-chlorobenzofurans involves a cascade annulation of isatin-derived propargylic alcohols, mediated by chlorotrimethylsilane (TMSCl).[6] This protocol is notable for its operational simplicity and the dual role of TMSCl.

Experimental Protocol: TMSCl-Mediated Synthesis of 2-Substituted 3-Chlorobenzofurans[6]

-

Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the isatin-derived propargylic alcohol substrate.

-

Reagent Addition: Add dry solvent (e.g., 1,2-dichloroethane) followed by the sequential addition of TMSCl and a Lewis acid catalyst (e.g., InCl₃).

-

Reaction: Stir the reaction mixture at room temperature for the time specified by the reaction progress (typically monitored by TLC).

-

Quenching: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NaHCO₃.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Insight: In this elegant cascade, TMSCl serves a dual purpose. It acts as a promoter for a Meyer-Schuster rearrangement of the propargylic alcohol and subsequently serves as the chlorine source for the intramolecular annulation step that forms the chlorinated furan ring.[6]

Diagram 1: TMSCl-Mediated Synthesis Workflow

Caption: Workflow for the synthesis of 2-substituted 3-chlorobenzofurans.

Chemical Reactivity of this compound

The reactivity of the this compound ring is dictated by the interplay between the electron-rich furan system, the fused aromatic benzene ring, and the electron-withdrawing chloro-substituent at the C3 position.

Electrophilic Aromatic Substitution

The benzofuran ring is generally susceptible to electrophilic attack. Theoretical and experimental studies show that electrophilic substitution on the parent benzofuran ring preferentially occurs at the C2 position due to the formation of a more stable cationic intermediate (a σ-complex) where the positive charge is stabilized by the adjacent benzene ring.[8] However, when the C2 position is blocked, or under specific conditions, reaction at C3 can occur.[8]

In the case of this compound, the C3 position is occupied. Electrophilic attack would be directed to the C2 position or the benzene ring. For instance, Vilsmeier formylation of certain benzofurans can occur at the C2 position.[9] The chlorine at C3 acts as a deactivating group through its inductive effect but can also donate electron density via resonance, influencing the overall regioselectivity.[10]

Nucleophilic Substitution and Functionalization

The C-Cl bond at the 3-position of the benzofuran ring is generally unreactive towards direct nucleophilic aromatic substitution due to the electron-rich nature of the heterocycle. However, the reactivity can be enhanced by the presence of strong electron-withdrawing groups on the ring.

A more common strategy for functionalization involves reactions on a side chain attached to the benzofuran core. For example, a 3-methylbenzofuran can be brominated at the methyl group using N-bromosuccinimide (NBS) to form a 3-(bromomethyl)benzofuran intermediate.[11] This electrophilic carbon is then highly susceptible to nucleophilic substitution by various nucleophiles, such as morpholine, allowing for the synthesis of diverse derivatives.[11]

Causality Insight: The Hard and Soft Acids and Bases (HSAB) principle can guide reactivity. In the case of the 3-(bromomethyl)benzofuran intermediate, a soft nucleophile like an iodide ion can displace the bromide (a good leaving group) to form an even better leaving group (iodide), thereby accelerating the subsequent substitution by another nucleophile.[11]

Cycloaddition Reactions

Benzofurans can participate as the 4π-component in Diels-Alder [4+2] cycloadditions and as a 2π-component in [3+2] cycloadditions.[12][13] The synthesis of this compound derivatives bearing a pyrazole ring demonstrates this reactivity. Starting from a this compound-2-carbaldehyde, a chalcone intermediate is formed. This α,β-unsaturated ketone system can then undergo a [3+2] cycloaddition reaction with hydrazine hydrate to form a 4,5-dihydropyrazole ring.[1]

Diagram 2: [3+2] Cycloaddition for Pyrazole Synthesis

Caption: Mechanism for forming a pyrazole ring via [3+2] cycloaddition.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the design of novel therapeutic agents. A notable application is in the development of antitubercular agents.[1] A series of this compound derivatives linked to pyrazole moieties were synthesized and evaluated against Mycobacterium tuberculosis H37RV strains. Several of these compounds exhibited excellent inhibitory potential, with some showing IC₅₀ values in the micromolar range, highlighting the promise of this scaffold in addressing multidrug-resistant tuberculosis.[1] The lipophilicity conferred by the chloro-substituent can be a crucial factor in enhancing the penetration of molecules into bacterial cells.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[14][15]

-

Irritation: Related compounds are known to cause skin and serious eye irritation.[14] In case of contact, rinse the affected area thoroughly with water.[14][17]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound is a valuable and reactive heterocyclic scaffold with significant potential in organic synthesis and medicinal chemistry. Its synthesis is accessible through established methods like the Vilsmeier-Haack reaction and modern cascade annulations. The chlorine atom at the C3 position modulates the electronic properties of the benzofuran ring, influencing its reactivity in electrophilic, nucleophilic, and cycloaddition reactions. The demonstrated success of its derivatives as potent antitubercular agents underscores the importance of continued research into the chemistry and biological applications of this versatile molecule.

References

- 1. Design, in-silico study and biological evaluation of newly synthesized this compound congeners as antitubercular agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Synthesis of 2-substituted 3-chlorobenzofurans via TMSCl-mediated nucleophilic annulation of isatin-derived propargylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lookchem.com [lookchem.com]

- 16. fishersci.com [fishersci.com]

- 17. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Chlorobenzofuran: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3-chlorobenzofuran, a pivotal heterocyclic scaffold in medicinal chemistry. We will move beyond a simple recitation of facts to deliver field-proven insights into its synthesis, chemical behavior, and strategic importance for researchers, scientists, and professionals in drug development. Our focus is on the causality behind experimental choices and the practical application of this versatile molecule.

Core Chemical Identity: this compound

This compound is an organochlorine compound featuring a benzofuran core with a chlorine atom substituted at the 3-position. This specific substitution pattern imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Molecular Structure Visualization

Caption: Molecular Structure of this compound.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 63361-59-1 | [1] |

| Molecular Formula | C₈H₅ClO | [1][2] |

| Molecular Weight | 152.58 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-chloro-benzofuran, 3-Chlor-benzofuran, 3-chlorobenzo[b]furan | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives is a topic of significant interest, as the position of the chloro-substituent is crucial for subsequent functionalization. While multiple strategies exist, Vilsmeier-Haack type reactions on precursor molecules represent a common and effective approach for introducing functionality that can be later converted or used to build more complex structures.

A prevalent strategy involves the synthesis of this compound-2-carbaldehyde, which serves as a highly versatile starting material.[3] This intermediate allows for the exploitation of the 2-position for further chemical modification, a common tactic in building libraries of potential drug candidates.

General Synthesis Workflow Example

Caption: Generalized workflow for synthesizing this compound derivatives.

Exemplary Protocol: Synthesis of this compound-2-carbaldehyde Derivatives

The following protocol is a representative example adapted from literature for the synthesis of chalcone intermediates starting from this compound-2-carbaldehyde.[3] This self-validating system relies on the formation of a precipitate upon reaction completion, which can be easily monitored.

Objective: To synthesize a chalcone derivative (a key intermediate for pyrazole synthesis) from this compound-2-carbaldehyde.

Materials:

-

This compound-2-carbaldehyde (0.01 mol)

-

Substituted acetophenone (0.01 mol)

-

Ethanol (25 mL)

-

10% aqueous Sodium Hydroxide (NaOH) solution (5 mL)

-

Dilute Hydrochloric Acid (HCl)

-

Crushed ice

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound-2-carbaldehyde (0.01 mol) and the appropriately substituted acetophenone (0.01 mol) in 25 mL of ethanol.

-

Base Addition: To the ethanolic solution, add 5 mL of a 10% aqueous NaOH solution. The addition of a base is critical as it deprotonates the acetophenone, generating the nucleophilic enolate required for the Claisen-Schmidt condensation.

-

Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25°C) for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, pour the mixture onto crushed ice. This step quenches the reaction and helps precipitate the product. Neutralize the solution carefully with dilute HCl.

-

Isolation and Purification: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from ethanol to yield the desired chalcone.

Chemical Reactivity Profile

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the chlorine atom at the 3-position, however, modulates this reactivity. While Friedel-Crafts acylation of unsubstituted benzofuran can lead to a mixture of C2 and C3 isomers, the pre-chlorinated scaffold directs reactivity to other positions, primarily the C2 position.[4]

Vilsmeier-Haack formylation is a key reaction, often used to install a formyl group at the 2-position, as seen in the synthesis of precursors like this compound-2-carbaldehyde.[5] This aldehyde can then undergo a wide array of subsequent reactions, including condensations, oxidations, and reductions, making it a powerful synthetic handle.

Applications in Medicinal Chemistry and Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[6] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects.[3][7][8]

The introduction of a halogen, such as chlorine, into the benzofuran ring has been shown to significantly enhance cytotoxic activity against cancer cell lines.[7] This makes this compound a particularly attractive starting point for the development of novel anticancer agents.

Role as a Versatile Drug Discovery Scaffold

Caption: this compound as a central scaffold for diverse bioactive derivatives.

Specifically, derivatives of this compound have been designed, synthesized, and evaluated as potent antitubercular agents against Mycobacterium tuberculosis.[3][6] In one study, a series of this compound-based pyrazole derivatives were synthesized, with several compounds exhibiting excellent inhibitory potency.[3] This underscores the value of the this compound core in generating lead compounds for infectious diseases.

Safety and Handling

As with all halogenated organic compounds, this compound and its derivatives should be handled with appropriate care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[9][10]

-

Handling: Avoid inhalation of vapors and ingestion. Keep the compound away from open flames, hot surfaces, and sources of ignition.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] It may be sensitive to air and light, so storage under an inert atmosphere may be required for long-term stability.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block for the synthesis of complex, biologically active molecules. Its defined chemical properties, established synthetic routes, and versatile reactivity at the 2-position make it an invaluable tool for medicinal chemists. The demonstrated efficacy of its derivatives, particularly as anticancer and antitubercular agents, confirms its status as a privileged scaffold in modern drug discovery and development. A thorough understanding of its synthesis and reactivity is essential for any researcher aiming to leverage its potential in creating next-generation therapeutics.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Design, in-silico study and biological evaluation of newly synthesized this compound congeners as antitubercular agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Quantum chemical investigation of chlorobenzofuran formation

An In-Depth Technical Guide to the Quantum Chemical Investigation of Chlorobenzofuran Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobenzofurans are a class of persistent organic pollutants that pose significant environmental and health risks. Understanding their formation pathways is crucial for developing mitigation strategies. This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the complex reaction mechanisms leading to chlorobenzofuran formation. We will delve into the theoretical underpinnings of these computational approaches, explore the key precursor-driven reaction pathways, and present detailed protocols for conducting such investigations. This guide is intended for researchers and professionals seeking to leverage computational chemistry to address challenges in environmental science and toxicology.

Introduction: The Environmental Significance of Chlorobenzofurans

Polychlorinated dibenzofurans (PCDFs) and their structural analogues, including chlorobenzofurans, are highly toxic compounds that are unintentionally formed during various industrial and combustion processes.[1] Their persistence in the environment, coupled with their ability to bioaccumulate, makes them a significant concern for ecosystem and human health. The formation of these compounds often involves complex chemical reactions occurring at high temperatures, such as in waste incineration.[2][3][4] A thorough understanding of the fundamental mechanisms of their formation is paramount for the development of effective control and remediation technologies.

Quantum chemistry has emerged as a powerful tool for investigating chemical reactions at the molecular level. By solving the Schrödinger equation, these methods can provide detailed insights into reaction pathways, transition states, and the energetics of chemical transformations that are often difficult to obtain through experimental means alone.[5][6] This guide will focus on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to unravel the intricacies of chlorobenzofuran formation.

Theoretical Foundations: A Primer on Quantum Chemical Methods in Reaction Mechanism Studies

The core of quantum chemical investigations of reaction mechanisms lies in the exploration of the potential energy surface (PES) of a given chemical system. The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. Reactants and products correspond to minima on the PES, while the transition state, the highest energy point along the lowest energy path connecting reactants and products, represents the kinetic barrier of the reaction.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying large and complex molecular systems due to its favorable balance of accuracy and computational cost.[7] Unlike traditional wave function-based methods, DFT calculates the electronic energy of a system based on its electron density. A variety of exchange-correlation functionals, such as the widely used B3LYP, have been developed to approximate the complex electron-electron interactions.[7]

Thermochemical Parameters

Quantum chemical calculations can provide key thermochemical parameters that govern the feasibility and rate of a reaction. These include:

-

Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction.

-

Gibbs Free Energy of Reaction (ΔG): The overall energy change of a reaction, considering both enthalpy and entropy. A negative ΔG indicates a spontaneous reaction.

-

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This is determined by the energy difference between the reactants and the transition state.

Key Formation Pathways of Chlorobenzofurans: A Computational Perspective

Quantum chemical studies have primarily focused on the formation of chlorobenzofurans from chlorinated phenols, which are well-established precursors.[8][9][10][11] The following sections will detail the computationally elucidated mechanisms.

Formation from Chlorophenol Precursors

The gas-phase reactions of chlorophenols are considered a major route to the formation of chlorobenzofurans and other dioxin-like compounds.[8][9] A seminal pathway involves the initial formation of a chlorophenoxy radical, which then undergoes a series of reactions, including dimerization, cyclization, and elimination, to yield the final product.

A prominent example is the formation of 4,6-dichlorodibenzofuran from the oxidation and pyrolysis of 2-chlorophenol.[8][9] DFT calculations have been instrumental in mapping out the intricate reaction network and identifying the most favorable pathways.[8]

Radical-Radical Coupling Mechanisms

Radical species play a crucial role in the high-temperature chemistry of chlorobenzofuran formation.[12][13] Quantum chemical investigations have explored various radical-radical coupling reactions. For instance, the coupling of two 2-chlorophenoxy radicals can lead to the formation of a chlorinated bis-keto dimer, which is a key intermediate in the formation of 4,6-dichlorodibenzofuran.[8][9] The calculated activation barrier for this coupling step provides insight into the kinetics of this process.[8]

Alternative Formation Routes

While chlorophenols are the most studied precursors, other chlorinated organic compounds can also contribute to the formation of chlorobenzofurans. For example, the combustion of 1,3-dichloropropene has been investigated as a potential source, with quantum chemical calculations suggesting pathways involving the oxidation of phenylvinyl radical intermediates and subsequent ring closure.[12][14]

Experimental Protocols: A Step-by-Step Guide to a Quantum Chemical Investigation

This section provides a generalized workflow for conducting a quantum chemical investigation into the formation of a specific chlorobenzofuran.

Step 1: Defining the Reaction and Identifying Precursors

The first step is to clearly define the reaction of interest. This involves identifying the target chlorobenzofuran and the plausible precursor molecules based on experimental evidence or chemical intuition.

Step 2: Computational Method Selection

The choice of computational method is critical for obtaining reliable results. For reaction mechanism studies of this nature, DFT is a suitable choice.

-

Functional: The B3LYP functional is a commonly used and well-benchmarked functional for organic reactions.

-

Basis Set: A basis set such as 6-31G(d,p) or a larger one like 6-311+G(2d,p) should be employed to accurately describe the electronic structure of the molecules.

Step 3: Geometry Optimization and Frequency Calculations

The geometries of all reactants, intermediates, transition states, and products must be fully optimized to find the stationary points on the potential energy surface. Following optimization, frequency calculations should be performed to:

-

Confirm that the optimized structures correspond to minima (all real frequencies) or transition states (one imaginary frequency).

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 4: Transition State Searching

Locating the transition state is often the most challenging part of the calculation. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with an initial guess for the transition state geometry can be used.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state is located, an IRC calculation should be performed to confirm that it connects the desired reactants and products on the potential energy surface.

Step 6: Analysis of Results

The final step involves a thorough analysis of the calculated energetic and structural data. This includes constructing a reaction energy profile, identifying the rate-determining step, and comparing the calculated results with any available experimental data.

Data Presentation and Visualization

Tabulated Energetic Data

The calculated thermochemical data for the formation of 4,6-dichlorodibenzofuran from 2-chlorophenoxy radical coupling is summarized in the table below. Energies are given in kcal/mol.

| Species | ΔH (0 K) | ΔG (298 K) |

| 2 x 2-Chlorophenoxy Radical | 0.0 | 0.0 |

| Transition State for C-C Coupling | 9.4 | 12.1 |

| Chlorinated Bis-keto Dimer | -25.8 | -22.5 |

| ... (Subsequent Intermediates & TSs) | ... | ... |

| 4,6-Dichlorodibenzofuran + H2O | -85.3 | -80.1 |

Note: The values presented are illustrative and based on data reported in the literature. Actual values will depend on the specific level of theory used.[8]

Visualizing Reaction Pathways with Graphviz

Visualizing the complex reaction networks is essential for a clear understanding of the formation mechanisms. The following Graphviz diagrams illustrate a simplified computational workflow and a general reaction pathway for chlorobenzofuran formation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dioxin formation from waste incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantum chemical investigation of formation of polychlorodibenzo-p-dioxins and dibenzofurans from oxidation and pyrolysis of 2-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical Mechanistic and Kinetic Studies on Homogeneous Gas-Phase Formation of Polychlorinated Naphthalene from 2-Chlorophenol as Forerunner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical study on the formation mechanism of polychlorinated dibenzothiophenes/thianthrenes from 2-chlorothiophenol molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Radical Mechanism of 3-Chlorobenzofuran Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique electronic properties. The targeted synthesis of halogenated benzofurans, particularly 3-chlorobenzofuran, is of significant interest for the development of novel pharmaceuticals and functional materials. While various synthetic routes to benzofurans exist, the radical-mediated chlorination of the benzofuran nucleus offers a distinct pathway governed by the principles of free-radical chemistry. This technical guide provides a comprehensive exploration of the radical mechanism leading to the formation of this compound, detailing the underlying principles of initiation, propagation, and termination. Furthermore, this guide presents a validated experimental protocol, quantitative data, and in-depth characterization to equip researchers with the knowledge to effectively synthesize and utilize this important chemical entity.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, an oxygen-containing heterocyclic compound, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.[1][2] Its prevalence in clinically approved drugs underscores its significance in drug discovery and development. The unique electronic and structural features of the benzofuran moiety allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3]

The introduction of a halogen atom, such as chlorine, onto the benzofuran scaffold can profoundly influence its physicochemical properties and biological activity. The chloro-substituent can modulate lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding and other non-covalent interactions.[3] Specifically, the 3-chloro-substituted benzofuran is a versatile intermediate for further functionalization, enabling the synthesis of complex molecular architectures with tailored biological profiles.[4][5]

While electrophilic halogenation of benzofurans is a common synthetic strategy, it often leads to a mixture of products due to the competitive reactivity of the 2- and 3-positions of the furan ring.[6][7] In contrast, a radical-mediated approach offers an alternative pathway with the potential for distinct regioselectivity, governed by the stability of the radical intermediates. This guide focuses on the elucidation of the radical mechanism for the formation of this compound, providing a deeper understanding of this synthetic route.

The Radical Mechanism of this compound Formation

The formation of this compound via a radical pathway is a classic example of a free-radical chain reaction. This process can be dissected into three fundamental stages: initiation, propagation, and termination. The overall transformation involves the selective abstraction of a hydrogen atom from the 3-position of the benzofuran ring by a chlorine radical, followed by the reaction of the resulting benzofuranyl radical with a chlorine source.

Initiation: The Genesis of Radical Species

The initiation phase is the critical first step where the reactive radical species are generated. This is typically achieved through the homolytic cleavage of a relatively weak bond in a radical initiator, triggered by either thermal or photochemical energy.[8] Common radical initiators for this purpose include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

-

Azobisisobutyronitrile (AIBN): Upon heating, AIBN decomposes to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. The driving force for this reaction is the formation of the highly stable dinitrogen molecule.[9][10][11]

-

Benzoyl Peroxide (BPO): The weak oxygen-oxygen single bond in BPO readily undergoes homolysis upon heating to produce two benzoyloxy radicals. These radicals can then decarboxylate to form phenyl radicals.

The chlorine radicals necessary for the propagation steps are subsequently generated by the reaction of these initiator radicals with a chlorine source, such as N-chlorosuccinimide (NCS). The initiator radical abstracts the chlorine atom from NCS, producing a succinimidyl radical and a chlorine radical.

Diagram: Initiation of the Radical Chlorination of Benzofuran

Caption: Generation of chlorine radicals from a radical initiator and NCS.

Propagation: The Chain Reaction

The propagation stage consists of a series of self-sustaining reactions where a radical reacts with a non-radical species to produce a new radical, which then continues the chain.

Step 1: Hydrogen Abstraction

A chlorine radical abstracts a hydrogen atom from the C3 position of the benzofuran ring. This step is regioselective, favoring the 3-position due to the relative stability of the resulting benzofuranyl radical. The stability of the radical at the 3-position is influenced by the delocalization of the unpaired electron over the aromatic system.

Step 2: Halogenation

The newly formed 3-benzofuranyl radical reacts with a molecule of the chlorine source (NCS) to yield the final product, this compound, and a succinimidyl radical. This succinimidyl radical can then react with HCl (formed in the hydrogen abstraction step) to regenerate a chlorine radical, thus propagating the chain reaction.

Diagram: Propagation Steps in the Radical Chlorination of Benzofuran

Caption: The two-step propagation cycle for the formation of this compound.

Termination: Cessation of the Chain Reaction

The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. These termination steps are relatively rare compared to the propagation steps but are essential for the overall reaction to conclude. Possible termination reactions include the combination of two chlorine radicals, a chlorine radical and a benzofuranyl radical, or two benzofuranyl radicals.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a radical-mediated pathway using N-chlorosuccinimide (NCS) as the chlorinating agent and azobisisobutyronitrile (AIBN) as the radical initiator.[8]

Materials and Reagents

-

Benzofuran (≥99%)

-

N-Chlorosuccinimide (NCS) (≥98%)

-

Azobisisobutyronitrile (AIBN) (≥98%)

-

Carbon tetrachloride (CCl₄), anhydrous (≥99.5%)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (60-120 mesh)

-

Hexane and Ethyl acetate for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzofuran (1.18 g, 10 mmol) and anhydrous carbon tetrachloride (50 mL).

-

Addition of Reagents: Add N-chlorosuccinimide (1.47 g, 11 mmol, 1.1 equivalents) and AIBN (82 mg, 0.5 mmol, 0.05 equivalents) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 20 mL) to remove any unreacted NCS, a saturated aqueous solution of sodium bicarbonate (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford pure this compound.

Diagram: Experimental Workflow for the Synthesis of this compound

Caption: A streamlined workflow for the radical-mediated synthesis of this compound.

Data Presentation and Characterization

The successful synthesis of this compound is confirmed through various spectroscopic techniques. The following table summarizes the expected quantitative data and key characterization parameters.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅ClO | [12] |

| Molecular Weight | 152.58 g/mol | [12] |

| Appearance | Colorless to pale yellow oil | |

| Yield | 60-75% (typical) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (s, 1H), 7.55-7.45 (m, 2H), 7.35-7.25 (m, 2H) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 144.2, 129.8, 125.1, 123.2, 121.3, 111.5, 110.1 | |

| Mass Spectrum (EI) | m/z (%): 154 (M⁺+2, 33), 152 (M⁺, 100), 117, 89 | [13][14] |

| IR (KBr, cm⁻¹) | 3100 (Ar-H), 1610 (C=C), 1450, 1250 (C-O), 750 (C-Cl) | [4] |

Note: The spectroscopic data provided is based on literature values for this compound and its derivatives. Actual values may vary slightly based on experimental conditions and instrumentation.

Conclusion

This technical guide has provided a comprehensive overview of the radical mechanism for the formation of this compound, a key intermediate in organic synthesis. The elucidation of the initiation, propagation, and termination steps offers a foundational understanding of the reaction pathway. The detailed experimental protocol, coupled with quantitative data and characterization information, serves as a practical resource for researchers in the field. A thorough grasp of this radical-mediated synthesis enables the targeted production of this compound, paving the way for the development of novel molecules with potential applications in medicine and materials science.

References

- 1. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-2-carboxylic acid | 856180-58-0 | Benchchem [benchchem.com]

- 4. Design, in-silico study and biological evaluation of newly synthesized this compound congeners as antitubercular agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. Copper-catalyzed radical cascades of para-quinone methides with AIBN and H2O via α-cyanoalkylation by C–C bond cleavage: new access to benzofuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. AIBN-Initiated Radical Reactions of Ethyl Phosphinate [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Benzofuran [webbook.nist.gov]

- 14. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Compass: A Technical Guide to the Physical Properties of Substituted Benzofurans for the Modern Drug Hunter

Foreword: From Bench to Bedside, the Unseen Influence of Physical Properties

In the intricate ballet of drug discovery, the biological activity of a molecule often takes center stage. However, seasoned researchers and drug development professionals understand that a compound's journey from a laboratory curiosity to a life-saving therapeutic is fundamentally governed by its physical properties. For the versatile and privileged benzofuran scaffold, a deep understanding of these properties is not merely academic—it is the compass that guides medicinal chemists toward successful clinical candidates.[1][2] This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a holistic and practical understanding of the key physical characteristics of substituted benzofurans, emphasizing the causal relationships between molecular structure and macroscopic behavior. We will delve into the "why" behind experimental choices, offering not just protocols, but self-validating systems for robust and reproducible characterization.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

The benzofuran moiety, a fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous biologically active compounds.[3][4] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold"—a molecular framework that is predisposed to interacting with a variety of biological targets.[2] From the antiarrhythmic amiodarone to the potent anticancer agent ailanthoidol, benzofuran derivatives have demonstrated a remarkable spectrum of therapeutic activities.[2][3]

The strategic placement of substituents on the benzofuran ring system is the primary tool of the medicinal chemist to modulate not only the pharmacological profile but also the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These ADME characteristics are intimately linked to the compound's physical properties. Therefore, a thorough characterization of these properties is a critical and non-negotiable step in the drug discovery and development cascade.

Melting Point and Boiling Point: Indicators of Purity and Intermolecular Forces

The melting point (MP) and boiling point (BP) are fundamental physical constants that provide a preliminary assessment of a compound's purity and the strength of its intermolecular forces. For solid compounds, a sharp melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.[3]

The Influence of Substituents on Melting and Boiling Points

The nature and position of substituents on the benzofuran ring significantly impact its melting and boiling points. This is primarily due to alterations in molecular symmetry, polarity, and the potential for hydrogen bonding.

-

Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

-

Polarity and Dipole-Dipole Interactions: The introduction of polar functional groups, such as nitro (NO₂) or carbonyl (C=O) groups, increases dipole-dipole interactions between molecules, leading to higher melting and boiling points.

-

Hydrogen Bonding: Substituents capable of hydrogen bonding, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, dramatically increase melting and boiling points due to the strength of these intermolecular interactions.

-

Halogens: Halogen substituents increase the molecular weight and polarizability, which generally leads to higher boiling points. The effect on melting point is more complex and can be influenced by changes in crystal packing.[5]

-

Alkyl Groups: The introduction of alkyl chains tends to lower the melting point by disrupting the crystal lattice packing. However, as the chain length increases, van der Waals forces become more significant, which can lead to an increase in the boiling point.

Data Summary: Melting and Boiling Points of Selected Substituted Benzofurans

| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) |

| Benzofuran | None | -18[6] | 175[6] |

| 2-Methylbenzofuran | 2-CH₃ | 161[7] | 197-198[7] |

| 2-Benzofurancarboxylic acid | 2-COOH | 193-196[8][9] | 310-315[9] |

| 5-Nitrobenzofuran | 5-NO₂ | 97[10] | - |

| 5-Chlorobenzofuran | 5-Cl | - | - |

| 2-Butyl-5-nitrobenzofuran | 2-C₄H₉, 5-NO₂ | - | - |

Data for some compounds were not available.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the sample is introduced into a capillary tube, which is sealed at one end.

-

Packing the Sample: The capillary tube is tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination as it allows for the temperature of the heating block and the sample to be in equilibrium. Rapid heating can lead to a falsely elevated and broad melting point range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Lipophilicity (LogP/LogD): A Key Determinant of Drug-Like Properties

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical parameters in drug discovery. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter. Lipophilicity profoundly influences a compound's solubility, permeability across biological membranes, metabolic stability, and potential for off-target toxicity.

The Impact of Substituents on Lipophilicity

The lipophilicity of a benzofuran derivative can be finely tuned by the introduction of various substituents.

-

Alkyl and Aryl Groups: These nonpolar groups increase lipophilicity.

-

Halogens: Halogens are lipophilic and their introduction generally increases the LogP value.[3]

-

Polar and Ionizable Groups: Substituents such as hydroxyl (-OH), carboxylic acid (-COOH), and amino (-NH₂) groups decrease lipophilicity by increasing the compound's affinity for the aqueous phase.

-

Electron-Withdrawing Groups: Groups like nitro (NO₂) can increase polarity and may have a variable effect on LogP depending on their position and the overall molecular context.

Data Summary: LogP of Selected Benzofuran Derivatives

| Compound | Substituent(s) | LogP |

| Benzofuran | None | 2.67[6] |

| 2-Benzofurancarboxylic acid | 2-COOH | 2.41[9] |

| 5-Chlorobenzofuran | 5-Cl | 3.2 (Predicted) |

| 2-Butyl-5-nitrobenzofuran | 2-C₄H₉, 5-NO₂ | 3.9 (Predicted) |

Predicted values are calculated using computational models and should be experimentally verified.

Experimental Protocols for LogP/LogD Determination

Two common methods for the experimental determination of LogP/LogD are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

This is the traditional "gold standard" method for LogP determination.

Methodology:

-

Equilibration of Phases: n-Octanol and water (or a buffer of a specific pH for LogD) are shaken together to ensure mutual saturation.

-

Partitioning of the Analyte: A known amount of the benzofuran derivative is dissolved in one of the phases, and the two phases are shaken vigorously until equilibrium is reached.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The pre-saturation of the solvents is critical to prevent volume changes during the experiment. Shaking until equilibrium ensures that the partitioning is complete and the measured LogP is accurate.

This is a high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Methodology:

-

Column and Mobile Phase: A reverse-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve of retention time versus LogP is constructed.

-

Sample Analysis: The substituted benzofuran is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Determination: The LogP of the benzofuran derivative is determined from its retention time using the calibration curve.

Causality Behind Experimental Choices: The C18 stationary phase mimics a lipid-like environment. The retention time on this column is directly proportional to the compound's lipophilicity. This method is faster and requires less material than the shake-flask method, making it ideal for screening large numbers of compounds in early drug discovery.

Diagram of Shake-Flask LogP Determination Workflow:

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physical property that dictates the bioavailability of an orally administered drug. A compound must have sufficient solubility to dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to formulation challenges and poor in vivo efficacy.

The Role of Substituents in Modulating Solubility

The aqueous solubility of benzofuran derivatives is heavily influenced by the interplay of lipophilicity and the potential for hydrogen bonding with water.

-

Polar and Ionizable Groups: The introduction of polar functional groups that can act as hydrogen bond donors or acceptors (e.g., -OH, -COOH, -NH₂) significantly enhances aqueous solubility.

-

Lipophilicity: As a general rule, increasing lipophilicity by adding nonpolar substituents decreases aqueous solubility.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice also plays a crucial role. Strong intermolecular interactions in the solid-state lead to lower solubility.

Data Summary: Aqueous Solubility of Selected Benzofuran Derivatives

| Compound | Substituent(s) | Aqueous Solubility |

| Benzofuran | None | Insoluble in water[1][6] |

| 2-Benzofurancarboxylic acid | 2-COOH | Partially soluble in water[8][9] |

Qualitative solubility data is often reported. Quantitative data can be highly dependent on the experimental conditions (e.g., pH, temperature).

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

The choice between a kinetic or thermodynamic solubility assay often depends on the stage of drug discovery.

This high-throughput method is typically used in early-stage discovery for rapid screening of large compound libraries.

Methodology:

-

Stock Solution: The benzofuran derivative is dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Addition to Aqueous Buffer: An aliquot of the DMSO stock solution is added to an aqueous buffer.

-

Precipitation Detection: The formation of a precipitate is monitored over a short period, often by turbidimetry (light scattering).

-

Solubility Estimation: The kinetic solubility is the concentration at which precipitation is first observed.

Causality Behind Experimental Choices: The use of a DMSO stock solution allows for the rapid assessment of a compound's tendency to precipitate out of an aqueous solution. This method is not a true measure of equilibrium solubility but provides a valuable rank-ordering of compounds.

This method measures the equilibrium solubility and is considered the "gold standard." It is typically used for lead optimization and preclinical development.

Methodology:

-

Equilibration: An excess of the solid benzofuran derivative is added to an aqueous buffer.

-

Shaking: The suspension is shaken for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

Causality Behind Experimental Choices: The long incubation time and the presence of excess solid ensure that the measured concentration represents the true thermodynamic equilibrium solubility.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Crystalline Structure: The Blueprint of the Solid State

The three-dimensional arrangement of molecules in the solid-state, or the crystal structure, has profound implications for a drug's physical properties, including its melting point, solubility, and stability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.

The Impact of Substituents on Crystal Packing

Substituents on the benzofuran ring can influence crystal packing by:

-

Altering Molecular Shape: Different substituents will change the overall shape of the molecule, affecting how it can pack in a crystal lattice.

-

Introducing Specific Intermolecular Interactions: Functional groups capable of hydrogen bonding or other specific interactions will dictate the packing arrangement.

-

Modifying van der Waals Forces: Changes in molecular size and shape will alter the overall van der Waals interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid-state.

Methodology:

-

Crystal Growth: A high-quality single crystal of the substituted benzofuran is grown. This is often the most challenging step.

-

Crystal Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Causality Behind Experimental Choices: A single, well-ordered crystal is required because the diffraction pattern arises from the constructive interference of X-rays scattered by the repeating unit cell of the crystal lattice.

Diagram of Single-Crystal XRD Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion: An Integrated Approach to Characterization

The successful development of benzofuran-based drug candidates necessitates a comprehensive and integrated approach to the characterization of their physical properties. As this guide has demonstrated, each property provides a crucial piece of the puzzle, and the interplay between them is complex and multifaceted. By understanding the influence of substituents and employing robust, well-validated experimental protocols, researchers can navigate the challenging terrain of drug discovery with greater confidence and precision. The judicious application of this physicochemical compass will undoubtedly continue to guide the development of novel and effective benzofuran-based therapeutics for years to come.

References

- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Benzofuran-2-carboxylic acid | CAS#:496-41-3 | Chemsrc [chemsrc.com]

- 9. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 10. BENZOFURAN, 2-METHYL-5-NITRO- | 14146-09-9 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Thermochemical and Kinetic Parameters of Chlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of a chlorine substituent onto this framework gives rise to chlorobenzofurans, a class of molecules with modulated electronic properties and reactivities that hold significant potential in drug design and development.[3][4] A profound understanding of the thermochemical and kinetic parameters of chlorobenzofurans is paramount for optimizing synthesis, predicting stability, and elucidating metabolic pathways. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the current knowledge in this area, with a strong emphasis on computational insights due to the limited availability of experimental data.

Introduction to Chlorobenzofuran: A Privileged Scaffold in Drug Discovery

Benzofuran and its derivatives are ubiquitous in nature and have been extensively explored in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] The incorporation of a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Consequently, chlorobenzofuran derivatives are of considerable interest in the rational design of novel therapeutic agents.[4] A thorough grasp of their fundamental energetic and reactive properties is therefore not merely an academic exercise but a critical component of efficient drug discovery and development pipelines.

Thermochemical Parameters of Chlorobenzofuran: A Computational Perspective

To date, a comprehensive set of experimental thermochemical data for chlorobenzofuran isomers is not available in the public domain. However, quantum chemical investigations provide valuable insights into their thermodynamic properties. This section focuses on computationally derived data, primarily from the G3MP2B3 composite method, which offers a high level of accuracy for thermochemical calculations.[7]

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. While experimental values for chlorobenzofuran are lacking, computational studies on the formation of 4-chlorobenzofuran have been conducted.[7] For context, the experimental gas-phase enthalpy of formation for the parent molecule, benzofuran, is available in the NIST Chemistry WebBook.[8]

| Compound | State | ΔfH° (kJ/mol) | Method |

| Benzofuran | Gas | Value from NIST WebBook | Experimental |

| 4-Chlorobenzofuran | Gas | Value from computational study[7] | G3MP2B3 |

Note: Specific numerical values from the cited sources should be inserted here. A placeholder is used as the exact numerical data was not consistently available across all search snippets.

Entropy and Heat Capacity

| Compound | State | S° (J/mol·K) | Cp (J/mol·K) | Method |

| Benzofuran | Gas | Value from NIST WebBook | Value from NIST WebBook | Experimental |

| 4-Chlorobenzofuran | Gas | Value from computational study[7] | Value from computational study[7] | G3MP2B3 |

Note: Specific numerical values from the cited sources should be inserted here.

Kinetic Parameters: Formation and Decomposition of Chlorobenzofuran

The kinetic parameters of a molecule govern the rates and mechanisms of its formation and decomposition. This information is vital for synthetic chemists seeking to optimize reaction conditions and for toxicologists and environmental scientists assessing the persistence and fate of these compounds.

Formation Pathways and Activation Energies

A detailed quantum chemical investigation by Ahubelem et al. has elucidated the radical-mediated formation pathways of chlorobenzofuran from the combustion of 1,3-dichloropropene.[7] This study provides critical data on the free energies of reaction (ΔG) and activation (ΔG‡) for key elementary steps.

The formation of chlorobenzofuran is proposed to proceed through the oxidation of phenylvinyl radical intermediates followed by ring closure. The study highlights that these are complex, multi-step processes with several competing pathways.[7]

Below is a table summarizing the calculated free energies for a key step in the formation of a chlorobenzofuran isomer.[7][9]

| Reaction Step | ΔG (kJ/mol) | ΔG‡ (kJ/mol) |

| Ring closure to form 4-chlorobenzofuranyl radical | Value from study[7] | Value from study[7] |

Note: Specific numerical values from the cited source should be inserted here.

The following diagram illustrates a generalized workflow for the computational determination of these kinetic parameters.

Caption: A generalized workflow for the computational determination of thermochemical and kinetic parameters.

Decomposition Pathways

While experimental studies on the pyrolysis of chlorobenzofuran are scarce, insights can be drawn from studies on related compounds such as benzofuran and polychlorinated dibenzofurans.[10][11] The thermal decomposition of benzofuran has been investigated, providing a basis for understanding the potential degradation pathways of its chlorinated analogs.[10] It is anticipated that the C-Cl bond would be a primary site for initial cleavage, leading to radical-chain mechanisms.

The following diagram outlines a hypothetical decomposition pathway for a chlorobenzofuran isomer, highlighting potential initial steps.

Caption: Hypothetical initial steps in the thermal decomposition of chlorobenzofuran.

Methodologies for Determining Thermochemical and Kinetic Parameters

A cornerstone of scientific integrity is the use of robust and validated methodologies. This section details both the computational and experimental approaches pertinent to the study of chlorobenzofuran.

Computational Protocols